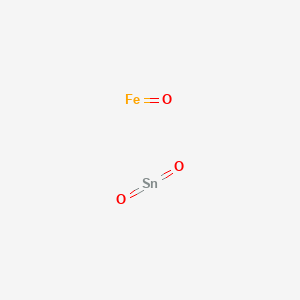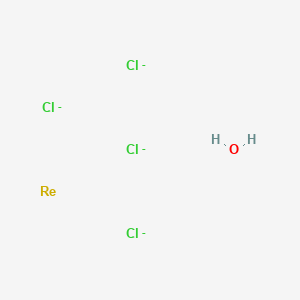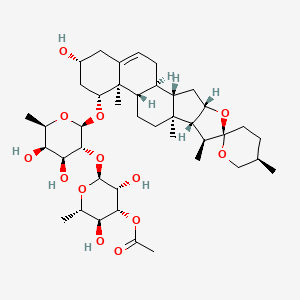
Ferrous stannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous stannate can be synthesized through several methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of ferrous sulfate with sodium stannate under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, resulting in the formation of this compound precipitate.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature solid-state reactions. In this process, iron oxide and tin oxide are mixed in stoichiometric ratios and heated to high temperatures in a controlled atmosphere. This method ensures the formation of pure this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ferrous stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ferric stannate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to elemental iron and tin using strong reducing agents like hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of mixed-metal stannates.
Major Products Formed:
Oxidation: Ferric stannate and water.
Reduction: Elemental iron and tin.
Substitution: Mixed-metal stannates with varying properties depending on the substituting metal.
Scientific Research Applications
Ferrous stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential of this compound in therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and magnetic properties.
Mechanism of Action
The mechanism of action of ferrous stannate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions. The presence of iron and tin in the compound allows for redox reactions, facilitating the conversion of reactants to products. In biological applications, this compound nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery.
Comparison with Similar Compounds
Ferrous stannate can be compared with other similar compounds, such as zinc stannate and cobalt stannate. These compounds share some common properties but also exhibit unique characteristics:
Zinc Stannate: Known for its high electrical conductivity and stability, zinc stannate is widely used in optoelectronic devices and spintronics.
Cobalt Stannate: Exhibits weak ferromagnetic properties and is used in magnetic applications.
This compound stands out due to its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
dioxotin;oxoiron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWJAXYUSBYXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Sn]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






